molecular formula C10H10N4O B1626773 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone CAS No. 95095-69-5

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone

Cat. No. B1626773
CAS RN: 95095-69-5
M. Wt: 202.21 g/mol
InChI Key: CYDBKYOCZTUBFW-UHFFFAOYSA-N
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Description

“2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone” is an organic compound . It is a white crystalline solid and is often used as a precursor for pesticides and other organic synthesis reagents .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone” can be analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone” depend on the amine nucleophilicity . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired products .


Physical And Chemical Properties Analysis

“2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone” is a white crystalline solid . More detailed physical and chemical properties such as solubility, melting point, etc. are not available in the retrieved papers.

Future Directions

The future directions for “2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone” could involve the discovery and development of more effective and potent anticancer agents . Additionally, there is an ongoing demand for new efficient methods of their synthesis .

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-10-12-9(13-14-10)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBKYOCZTUBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538878
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone

CAS RN

95095-69-5
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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